

A Comparative Analysis of Mitragynine and Its Active Metabolite, 7-Hydroxymitragynine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mitoridine*

Cat. No.: *B10855657*

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An important note on the requested comparison: While the initial query requested a comparison between **Mitoridine** and Mitragynine, a comprehensive literature search revealed that while **Mitoridine** is a known indole alkaloid isolated from *Rauwolfia cumminsii*, there is a significant lack of publicly available pharmacological data to conduct a meaningful comparative analysis of its effects against Mitragynine.^{[1][2]}

Therefore, to provide a valuable and data-rich comparison for researchers, scientists, and drug development professionals, this guide will compare Mitragynine with its principal active metabolite, 7-Hydroxymitragynine. This comparison is highly relevant as the *in vivo* conversion of Mitragynine to 7-Hydroxymitragynine is a key factor in the overall pharmacological profile of kratom.^{[3][4][5]}

Mitragynine is the most abundant alkaloid in the leaves of the Southeast Asian plant *Mitragyna speciosa* (kratom), while 7-Hydroxymitragynine is a minor constituent that is also formed as a metabolite of mitragynine in the body. Both compounds interact with opioid receptors, but they exhibit distinct pharmacological profiles, which are crucial for understanding their therapeutic potential and safety.

Chemical Structures and Properties

Mitragynine and 7-Hydroxymitragynine are indole alkaloids with a shared core structure. The key difference is the presence of a hydroxyl group at the 7-position of the indole nucleus in 7-Hydroxymitragynine, which significantly influences its pharmacological activity.

Pharmacodynamics: A Tale of Two Affinities

The primary mechanism of action for both Mitragynine and 7-Hydroxymitragynine involves their interaction with opioid receptors. However, their affinity and efficacy at these receptors differ substantially.

Receptor Binding Affinities:

The following table summarizes the binding affinities (K_i , nM) of Mitragynine and 7-Hydroxymitragynine at human opioid receptors. Lower K_i values indicate higher binding affinity.

Compound	μ -Opioid Receptor (MOR) K_i (nM)	κ -Opioid Receptor (KOR) K_i (nM)	δ -Opioid Receptor (DOR) K_i (nM)
Mitragynine	161 - 709	161 - 231	>10,000
7-Hydroxymitragynine	7.16 - 77.9	74.1	236

Data compiled from multiple sources.

As the data indicates, 7-Hydroxymitragynine has a significantly higher affinity for the μ -opioid receptor (MOR) compared to Mitragynine.

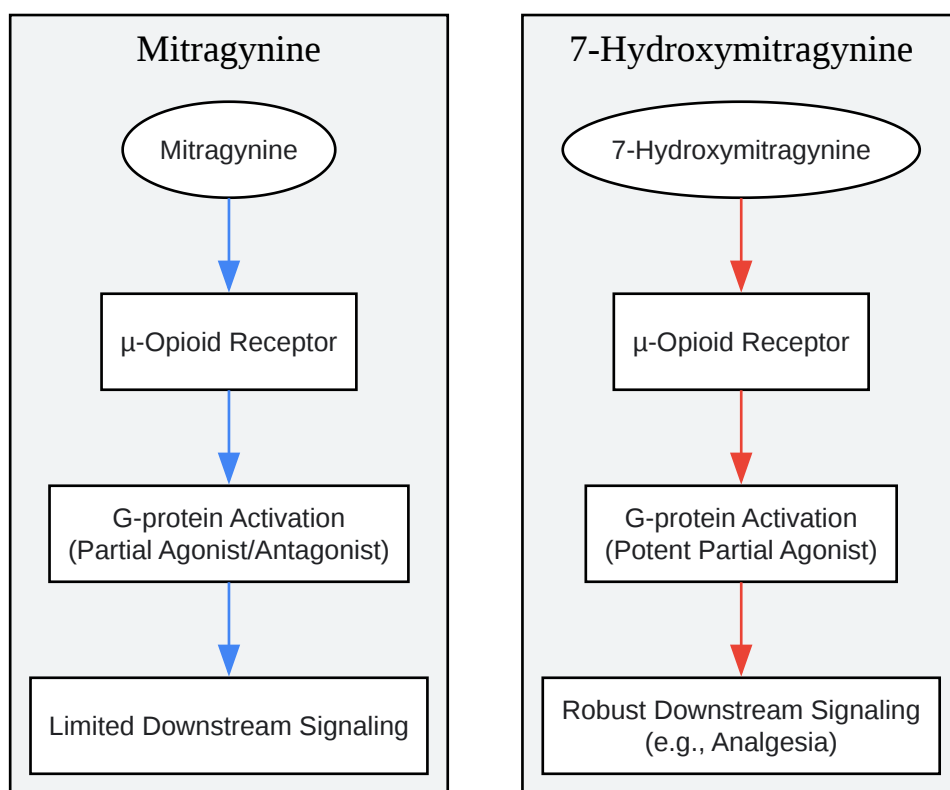
Functional Activity:

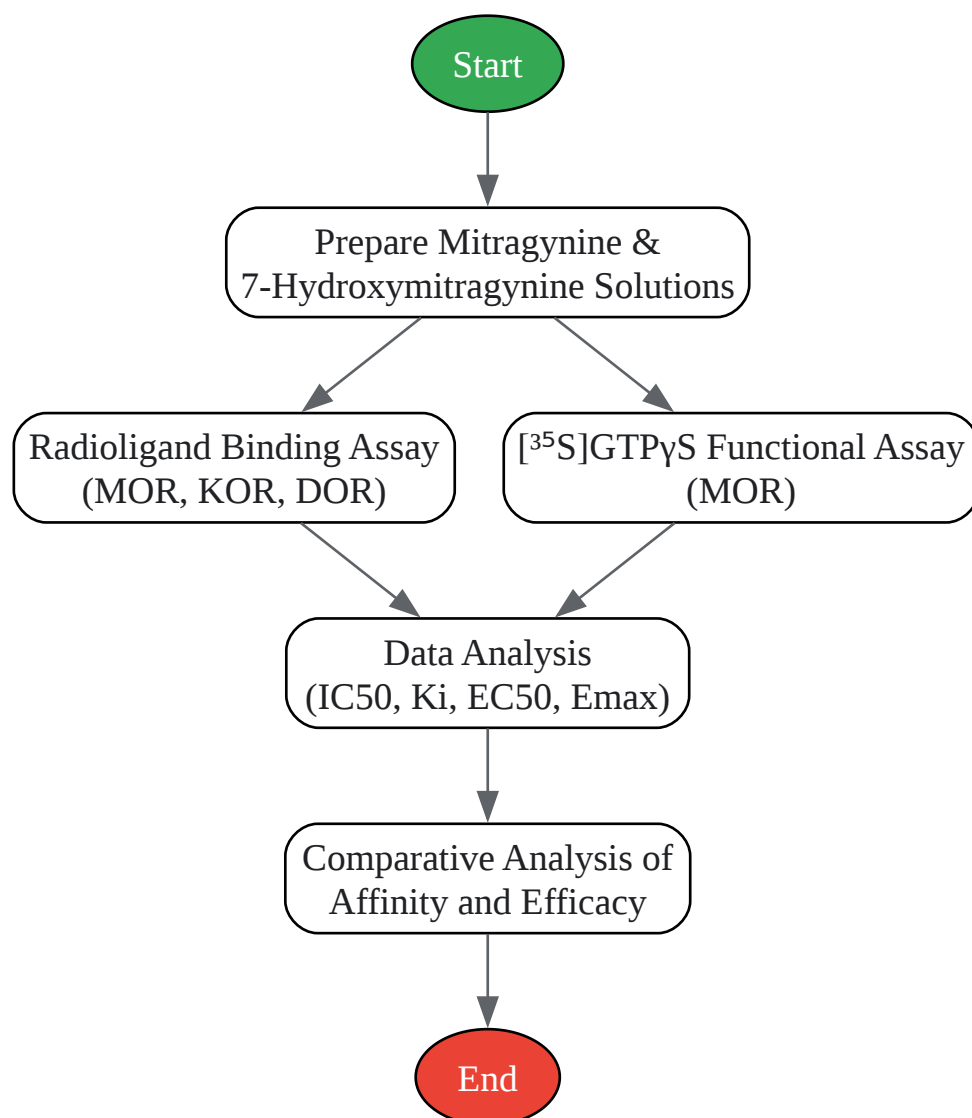
The functional activity of these compounds at the μ -opioid receptor is a key differentiator. Mitragynine generally acts as a partial agonist at the MOR, while 7-Hydroxymitragynine is a more potent partial agonist. Some studies have even suggested that mitragynine may act as an antagonist at the human MOR in certain in vitro assays.

Compound	Receptor	Assay	Efficacy	EC50 (nM)
Mitragynine	hMOR	[35 S]GTP γ S	Antagonist	-
7-Hydroxymitragynine	hMOR	[35 S]GTP γ S	Partial Agonist (Emax = 41.3%)	-

Data from a study using a [^{35}S]GTPyS binding assay.

The following diagram illustrates the differential signaling pathways of Mitragynine and 7-Hydroxymitragynine at the μ -opioid receptor.





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